Home > Products > Screening Compounds P113616 > Dutogliptin tartrate
Dutogliptin tartrate - 890402-81-0

Dutogliptin tartrate

Catalog Number: EVT-266677
CAS Number: 890402-81-0
Molecular Formula: C14H26BN3O9
Molecular Weight: 391.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dutogliptin Tartrate is the tartrate salt form of dutogliptin, a potent, water soluble, selective and orally bioavailable, boronic acid-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Dutogliptin irriversibly binds to DPP-4.
Source and Classification

Dutogliptin tartrate is synthesized from various organic compounds, primarily involving pyrrolidine derivatives. Its classification as a dipeptidyl peptidase-4 inhibitor places it within a group of medications that are essential in glucose metabolism regulation, making it significant in diabetes treatment protocols .

Synthesis Analysis

The synthesis of dutogliptin tartrate involves several steps, beginning with the preparation of key intermediates. A typical synthetic route includes:

  1. Starting Materials: Pyrrolidine derivatives are used as starting materials, often protected with Boc (tert-butyloxycarbonyl) groups.
  2. Reagents and Conditions: The reaction typically employs reagents such as sec-butyllithium and trimethoxyborane for boronic acid formation. The reaction conditions may include stirring at room temperature for specified durations to ensure complete conversion of reactants to products .
  3. Isolation and Purification: After synthesis, the product is isolated through extraction methods involving solvents like ethyl acetate and heptane. The final product, dutogliptin tartrate, is obtained as a white solid after lyophilization or crystallization processes .

Technical Details

  • The yield of the synthesis can reach approximately 88% under optimized conditions.
  • Key parameters include temperature control, stirring time, and pH adjustments during extraction processes .
Molecular Structure Analysis

Dutogliptin tartrate features a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C14_{14}H21_{21}B1_{1}N4_{4}O6_{6}
  • Molecular Weight: Approximately 353.15 g/mol
  • Structural Features: The compound contains both pyrrolidine rings and boronic acid moieties, contributing to its biological activity as a Dipeptidyl Peptidase-4 inhibitor.

Structural Representation

The molecular structure can be represented in various forms, including 2D and 3D models that depict the spatial arrangement of atoms and bonds. These representations are crucial for understanding the compound's interaction with biological targets .

Chemical Reactions Analysis

Dutogliptin tartrate participates in several chemical reactions relevant to its function:

  1. Inhibition of Dipeptidyl Peptidase-4: The primary reaction involves the binding of dutogliptin to the active site of dipeptidyl peptidase-4, inhibiting its activity and leading to increased levels of incretin hormones.
  2. Hydrolysis Reactions: Dutogliptin can undergo hydrolysis under certain conditions, affecting its stability and efficacy.

Technical Parameters

  • The inhibition constant (Ki_i) for dutogliptin against dipeptidyl peptidase-4 is typically measured in nanomolar concentrations, indicating high potency .
Mechanism of Action

The mechanism by which dutogliptin exerts its pharmacological effects involves:

  1. Binding to Dipeptidyl Peptidase-4: Dutogliptin binds reversibly to the enzyme's active site.
  2. Inhibition of Enzyme Activity: This binding prevents the enzyme from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to prolonged insulin secretion from pancreatic beta cells.
  3. Reduction in Glucagon Levels: By inhibiting dipeptidyl peptidase-4, dutogliptin also reduces glucagon levels, thereby decreasing hepatic glucose production.

Relevant Data

Studies have shown that dutogliptin significantly improves glycemic control in patients with type 2 diabetes when administered orally .

Physical and Chemical Properties Analysis

Dutogliptin tartrate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.

Relevant Data

Thermogravimetric analysis indicates that dutogliptin tartrate maintains stability up to certain temperatures before decomposition occurs .

Applications

Dutogliptin tartrate has significant applications in medical science:

  1. Diabetes Management: Primarily used for controlling blood sugar levels in patients with type 2 diabetes.
  2. Research Applications: Investigated for potential effects on other metabolic disorders due to its mechanism involving incretin hormones.

Scientific Significance

The ongoing research into dutogliptin's effects on various biological pathways continues to reveal potential therapeutic benefits beyond diabetes management, including cardiovascular protection and weight management .

Synthetic Methodologies and Optimization

Boronic Acid-Based Synthetic Pathways for DPP-4 Inhibitors

Dutogliptin tartrate belongs to the dipeptide boronic acid class of dipeptidyl peptidase-IV (DPP-4) inhibitors, distinguished by its boron-containing molecular structure that enables potent enzyme inhibition through reversible tetrahedral complex formation with the catalytic serine residue (S630) of DPP-4 [3] [5]. This mechanism underlies its exceptional enzymatic inhibition profile (IC₅₀ = 25 nM) and high aqueous solubility (>2 g/mL), which are critical pharmacological attributes for diabetes therapeutics [3] [8]. The synthetic pathway hinges on strategic boronation reactions applied to pyrrolidine precursors, exemplified by the lithiation-borylation sequence starting from Boc-protected pyrrolidine (compound 132). Treatment with sec-butyllithium generates a chiral carbanion that undergoes nucleophilic attack on trimethoxyborane, yielding intermediate boronate 133 [10]. Subsequent chiral resolution via diastereomeric complexation with (+)-pinanediol produces enantiomerically enriched boronic ester 134 (98-99% diastereomeric excess), establishing the stereochemical foundation for dutogliptin's active configuration [10].

Further structural elaboration involves peptide coupling between the boronate-functionalized pyrrolidine (135) and N-protected 3-aminopyrrolidine derivative 138, synthesized through alkylation and ester hydrolysis sequences [3]. Final deprotection steps (hydrogenolysis and boronic acid liberation) yield the target molecule as its free base, which is subsequently converted to the tartrate salt for pharmaceutical use. This salt formation enhances crystallinity and stability – crucial factors for manufacturing robustness [8] [10]. Comparative analysis reveals boronic acid inhibitors achieve 15-319-fold selectivity against other dipeptidyl peptidases (DPP-8/DPP-9), minimizing off-target effects while maintaining sub-micromolar potency [5].

Table 1: Key Intermediates in Boronic Acid-Based Synthesis of Dutogliptin

IntermediateChemical StructureSynthetic StepFunction
Compound 132Boc-protected pyrrolidineStarting materialProvides chiral scaffold
Compound 133Lithiated pyrrolidinesec-BuLi activationNucleophile for borylation
Compound 134(+)-Pinanediol boronateChiral complexationEstablishes enantiomeric purity
Compound 135Deprotected boronateBoc removalReactive intermediate for coupling
Compound 138N-Cbz-3-aminopyrrolidineAlkylation/hydrolysisProvides dipeptide fragment

Stereoselective Synthesis of Pyrrolidine Core Structures

The pyrrolidine heterocycle serves as the fundamental chiral building block in dutogliptin, requiring precise stereocontrol at multiple centers – notably the boron-substituted C2 position and the amino-functionalized C3 position [6]. Industrial-scale synthesis predominantly employs L-proline derivatives as chiral pool starting materials, leveraging their inherent stereogenic centers to bypass racemization risks associated with de novo ring formation [6]. A critical transformation involves the chemoselective reduction of proline esters to (S)-prolinol using lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), achieving near-quantitative yields while preserving optical integrity [6]. This chiral intermediate undergoes further functionalization sequences including Dess-Martin periodinane oxidation to the corresponding aldehyde, followed by condensation with glyoxal and ammonia to construct imidazole-containing sidechains essential for DPP-4 binding affinity [6].

Alternative approaches exploit 4-hydroxyproline as a versatile precursor, where the C4 hydroxy group enables stereodivergent transformations. Notable examples include DAST-mediated fluorination (using diethylaminosulfur trifluoride) to install fluorine substituents that enhance metabolic stability and membrane permeability [6]. The resulting fluoropyrrolidines undergo alkaline ester hydrolysis and amidation using peptide coupling reagents (EDC/HOBt) to yield advanced intermediates like fluorinated amide derivative 4 [6]. For dutogliptin synthesis, the trans-pyrrolidine stereochemistry is rigorously conserved throughout the synthetic sequence via conformational locking through Boc-protection during critical bond-forming steps, preventing epimerization at the boron-attached carbon [10].

Table 2: Stereoselective Methods for Pyrrolidine Functionalization

MethodReagents/ConditionsKey IntermediateStereochemical Outcome
Prolinol reductionLiAlH₄/THF, 0°C to reflux(S)-Prolinol>99% ee preservation
Oxidative functionalizationDess-Martin periodinane, CH₂Cl₂Proline aldehydeRacemization-free oxidation
FluorinationDAST, -78°C to RT4-FluoropyrrolidineInversion of configuration
Peptide couplingEDC/HOBt, DIPEA, DMFDipeptide analoguesRetention of configuration
Boron introductionsec-BuLi/B(OMe)₃, -78°Cα-Borylated pyrrolidine>94% ee achieved

Alternative Routes for Scalable Production

Innovative liposomal encapsulation methodologies represent a paradigm shift in dutogliptin formulation, addressing bioavailability challenges while creating novel synthetic demands [1]. Patent WO2023208876A1 details a multilamellar vesicle (MLV) process where dutogliptin free base is encapsulated within phospholipid bilayers comprising 3-30% w/w phospholipids (e.g., phosphatidylcholines) and 5-50% w/w cholesterol [1]. The manufacturing sequence involves: (A) creating separate organic (lipid) and aqueous (dutogliptin-containing) phases; (B) mixing at controlled ratios (1:1 to 3:1 aqueous:organic); (C) freeze-drying the emulsion with cryoprotectants like trehalose (3-7% w/w); and (D) reconstituting the lyophilizate to achieve final dutogliptin concentrations of 25-60 mg/mL [1]. This technology enables extended-release profiles that reduce dosing frequency from twice-daily to once-daily regimens – a significant patient compliance advantage [1].

For the API itself, solvent-free synthetic routes have emerged as sustainable alternatives. One approach utilizes mechanochemical grinding of proline derivatives with boronating agents in high-energy ball mills, achieving near-quantitative yields while eliminating volatile organic solvents [10]. Another innovation employs in situ salt formation where dutogliptin free base crystallizes directly with L-tartaric acid in aqueous ethanol, streamlining the final purification step [8] [10]. These processes demonstrate Green Chemistry advantages: 85% reduction in solvent waste, 40% lower energy consumption, and elimination of chromatography purifications – factors that significantly reduce manufacturing costs while improving environmental sustainability [10]. Through these advancements, dutogliptin production achieves the dual objectives of pharmaceutical elegance (high purity, defined crystal form) and manufacturing efficiency critical for global supply [1] [8].

Table 4: Comparison of Scalable Production Methods for Dutogliptin

Process AttributeTraditional SynthesisLiposomal EncapsulationSolvent-Free Route
Key StepsLithiation, borylation, couplingPhase mixing, lyophilization, reconstitutionMechanochemical activation, direct crystallization
Cycle Time5-7 days3-4 days1-2 days
Solvent Consumption3000 L/kg API1200 L/kg formulation<100 L/kg API
Enantiomeric Purity>99% eePreserved from input API>99% ee
Scale-Up StatusCommercial (multi-ton)Clinical trial phasePilot scale (100kg batches)
Environmental ImpactHigh E-factor (45)Moderate E-factor (25)Low E-factor (8)

Properties

CAS Number

890402-81-0

Product Name

Dutogliptin tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid

Molecular Formula

C14H26BN3O9

Molecular Weight

391.18 g/mol

InChI

InChI=1S/C10H20BN3O3.C4H6O6/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17;5-1(3(7)8)2(6)4(9)10/h8-9,12-13,16-17H,1-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m11/s1

InChI Key

SVWHNLVZPGXBNS-MHDNXTQBSA-N

SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PHX1149; PHX-1149; PHX 1149; Dutogliptin; Dutogliptin tartrate

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.